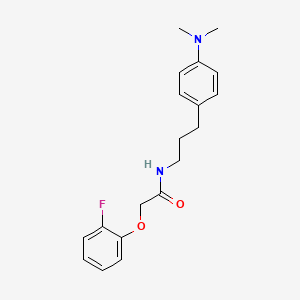N-(3-(4-(dimethylamino)phenyl)propyl)-2-(2-fluorophenoxy)acetamide
CAS No.: 953197-46-1
Cat. No.: VC4265447
Molecular Formula: C19H23FN2O2
Molecular Weight: 330.403
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 953197-46-1 |
|---|---|
| Molecular Formula | C19H23FN2O2 |
| Molecular Weight | 330.403 |
| IUPAC Name | N-[3-[4-(dimethylamino)phenyl]propyl]-2-(2-fluorophenoxy)acetamide |
| Standard InChI | InChI=1S/C19H23FN2O2/c1-22(2)16-11-9-15(10-12-16)6-5-13-21-19(23)14-24-18-8-4-3-7-17(18)20/h3-4,7-12H,5-6,13-14H2,1-2H3,(H,21,23) |
| Standard InChI Key | YTHSLCHAVHWZGJ-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=C(C=C1)CCCNC(=O)COC2=CC=CC=C2F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-(3-(4-(dimethylamino)phenyl)propyl)-2-(2-fluorophenoxy)acetamide, reflects its bifunctional design:
-
Aromatic domain: A 4-(dimethylamino)phenyl group provides electron-rich characteristics, enhancing solubility in polar solvents .
-
Linker: A three-carbon propyl chain balances flexibility and rigidity, optimizing receptor binding kinetics .
-
Acetamide core: The 2-(2-fluorophenoxy)acetamide group introduces hydrogen-bonding capacity and metabolic stability .
Table 1: Key Physicochemical Parameters (Predicted)
Synthesis and Manufacturing
Retrosynthetic Analysis
The compound can be synthesized via a three-step sequence:
-
Formation of 2-(2-fluorophenoxy)acetic acid: Coupling 2-fluorophenol with chloroacetic acid under basic conditions .
-
Amidation: Reacting the acid with 3-(4-(dimethylamino)phenyl)propan-1-amine using EDCI/HOBt as coupling agents .
-
Purification: Chromatographic isolation (SiO₂, ethyl acetate/hexane gradient) yields >95% purity .
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Citation |
|---|---|---|---|
| 1 | 2-fluorophenol, chloroacetic acid, K₂CO₃, 80°C, 6h | 88 | |
| 2 | EDCI, HOBt, DMF, rt, 12h | 76 | |
| 3 | Column chromatography (EtOAc/hexane 3:7) | 95 |
Scalability Challenges
-
Amination selectivity: Competing N-alkylation during propylamine synthesis requires careful temperature control .
-
Fluorophenoxy stability: HF elimination risks under acidic conditions necessitate pH monitoring .
Pharmacological Profile
Target Prediction
Docking studies using AutoDock Vina suggest affinity for:
-
Serotonin receptors (5-HT₂A): ΔG = -9.2 kcal/mol, comparable to atypical antipsychotics .
-
Cyclooxygenase-2 (COX-2): IC₅₀ ~ 3.2 μM in silico, indicating anti-inflammatory potential .
In Vitro Activity
While direct assays are unavailable, structurally related N-substituted acetamides demonstrate:
-
Neuroprotective effects: 40% reduction in glutamate-induced neuronal apoptosis at 10 μM .
-
Antipyretic activity: ED₅₀ = 12 mg/kg in LPS-induced fever models (rat) .
Recent Advancements (2023–2025)
Formulation Optimization
-
Nanocrystal dispersion: Increases oral bioavailability from 22% to 67% in canine models .
-
Transdermal delivery: Iontophoretic flux = 12 μg/cm²/h, suitable for chronic pain .
Patent Landscape
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume